N-Ethyl-L-histidine

Analytical Chemistry Chromatography Metabolomics

Precise quantitation of 3-methylhistidine in urine requires a reliable internal standard to correct for matrix effects. N-Ethyl-L-histidine (CAS 58813-25-5) is structurally analogous to the target, with a distinct LC retention time, delivering RSD ≤5% in published metabolomics methods. • Chemical analog with a single ethyl substitution ensures co-extraction without co-elution. • High purity ≥98% HPLC for consistent calibration curves. • Global inventory for prompt delivery.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 58813-25-5
Cat. No. B14601207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-L-histidine
CAS58813-25-5
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCNC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
InChIKeyGOJNPUFEMFOJBT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-L-histidine: Key Applications and Properties


N-Ethyl-L-histidine (CAS 58813-25-5) is an N-alkylated derivative of the essential amino acid L-histidine, characterized by the substitution of an ethyl group on the α-nitrogen . With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound possesses both the imidazole side-chain functionality of histidine and an additional hydrophobic ethyl moiety . This modification alters its physicochemical properties, making it a valuable tool in the design of conformationally constrained peptidomimetics, as a chemical analog in analytical methods, and as a probe for studying structure-activity relationships in biological systems [1][2].

Analytical ISTD

Chemical-analog internal standard for 3-methylhistidine HPLC with distinct chromatographic retention

Peptidomimetic Building Block

Conformationally constrained L-histidine analog with α-ethyl substitution for χ-space control

Membrane SAR Probe

Defined intermediate lipophilicity for studying membrane-interaction structure-activity relationships

N-Ethyl-L-histidine: Why Substitution Fails


N-Ethyl-L-histidine cannot be freely substituted with L-histidine or other N-alkylated histidine analogs due to the profound, chain-length-dependent impact of the N-substituent on the molecule's physicochemical and biological behavior. Research on α-N-alkyl histidines demonstrates a direct, quantitative relationship between the carbon chain length on the α-nitrogen and key parameters such as the organic/water partition coefficient, liposome efflux rate, and the ability to lower the electrical resistance of bimolecular lipid membranes [1]. This means that even a small change from a methyl (1 carbon) to an ethyl (2 carbons) group, or from an ethyl to a propyl (3 carbons) group, will produce a measurable and predictable, yet distinct, alteration in the compound's lipophilicity and membrane-interacting properties. Consequently, the specific physicochemical profile of N-Ethyl-L-histidine is not interchangeable with its closest analogs and must be selected intentionally to achieve the desired experimental outcome.

Chain-length gradient

Alkyl chain length on the α-nitrogen directly alters organic/water partition coefficient — methyl vs ethyl produces a measurable shift in lipophilicity.

Membrane property drift

Electrical resistance effects across bimolecular lipid membranes scale with N-substituent size — ethyl occupies a distinct position between methyl and propyl analogs.

Not interchangeable

N-alkyl histidines exhibit chain-length-dependent behavior — L-histidine and other N-alkyl analogs may not transfer the same physicochemical profile directly.

N-Ethyl-L-histidine: Quantified Differentiation


Internal Standard Precision in 3-Methylhistidine HPLC

In the quantitative HPLC analysis of 3-methylhistidine, a marker of muscle protein breakdown, 3-ethylhistidine is employed as the chemically analogous internal standard. The use of the ethyl analog provides superior chromatographic resolution and is critical for achieving high reproducibility. The method demonstrates a relative standard deviation of only 2% for sample-to-sample analysis and 5% for day-to-day analysis when using 3-ethylhistidine as the internal standard for a urine specimen containing 250 nmol/mL of 3-methylhistidine [1].

ISTD Precision
Head-to-head
RSD 2% sample-to-sample, RSD 5% day-to-day
Supports reproducible 3-methylhistidine quantification with chemical-analog internal standardization
Reported in human urine research matrices; HPLC with post-column derivatization and fluorometric detection
Analytical Chemistry Chromatography Metabolomics

Lipophilicity and Membrane Effects of N-Alkyl Histidines

A study of α-N-alkyl histidines demonstrates a direct, quantitative relationship between the carbon chain length on the α-nitrogen and the compound's lipophilicity, as measured by its organic/water partition coefficient, and its functional ability to lower the electrical resistance of bimolecular lipid membranes [1]. As the chain length increases from methyl (1 carbon) to ethyl (2 carbons) and beyond, these properties increase in a predictable manner. N-Ethyl-L-histidine occupies a distinct position in this series, offering a specific balance of increased hydrophobicity over L-histidine and N-methyl-L-histidine, without the more pronounced membrane-disrupting effects of longer-chain analogs [1].

Membrane Interaction
Class-level
Chain-length-dependent partition coefficient and membrane resistance
Supports intermediate lipophilicity selection for membrane-interaction SAR studies
Reported in synthetic bimolecular lipid membrane systems; class-level trend across N-alkyl histidine series
Biophysics Membrane Biology Physicochemical Properties

Conformational Constraint in Peptidomimetic Design

The incorporation of conformationally constrained amino acids, such as N-alkylated histidines, into bioactive peptides is a recognized strategy for controlling the χ1 and χ2 torsional angles of pharmacophore amino acids, which are critical for activity and selectivity [1]. By replacing the native α-hydrogen with an alkyl group like an ethyl, the rotational freedom around the Cα-N bond is restricted, locking the molecule into a more defined conformational space. This contrasts with the high flexibility of unmodified L-histidine [1]. While quantitative data on N-Ethyl-L-histidine's specific conformational bias is not available, its classification as an α-alkylated histidine places it within a class of compounds known to exert this effect, a feature not shared by its unmodified counterpart [1].

Conformational Control
Class-level
α-Ethyl substitution restricts Cα-N bond rotation
Supports constrained peptidomimetic design through χ-space pre-organization
Class-level inference from α-alkylated histidine literature; specific torsional-angle data to verify
Peptidomimetics Drug Design Structural Biology

N-Ethyl-L-histidine: Research and Industrial Applications


Internal Standard for 3-Methylhistidine HPLC Analysis

This scenario applies directly to analytical chemistry laboratories, particularly those in clinical research or metabolomics, focused on quantifying 3-methylhistidine as a biomarker of muscle protein turnover. N-Ethyl-L-histidine (3-ethylhistidine) is the preferred internal standard due to its chemical analogy to the target analyte and its distinct chromatographic retention time, enabling precise and reproducible quantification in complex urine samples. The established method using this compound demonstrates high precision (RSD ≤5%), which is essential for generating reliable data in longitudinal studies or clinical trials [1].

Peptidomimetic Synthesis for Conformational Control

Medicinal chemistry and peptide synthesis groups aiming to improve the drug-like properties of a lead peptide containing a critical histidine residue will find value in N-Ethyl-L-histidine. Its incorporation replaces the flexible L-histidine with a conformationally constrained analog, a strategy known to influence binding affinity and selectivity by pre-organizing the pharmacophore. This allows researchers to directly test the impact of restricting χ-space rotation on biological activity, a key step in the rational design of more potent and selective peptidomimetic drug candidates [2].

Membrane Interaction SAR Probe

Researchers investigating the interaction of histidine-containing peptides or small molecules with lipid bilayers can utilize N-Ethyl-L-histidine as a specific SAR probe. The addition of a single ethyl group to the α-nitrogen of L-histidine provides a quantifiable, intermediate increase in lipophilicity and membrane permeability potential. By comparing a parent molecule containing L-histidine with an analog containing N-Ethyl-L-histidine, scientists can systematically dissect the contribution of this specific physicochemical modification to membrane association, cellular uptake, or disruption [3].

Application
Selection Property
Validation Focus
3-Methylhistidine quantification in urine
Distinct retention as chemical-analog ISTD
Precision and reproducibility in research matrices
Peptidomimetic conformational studies
α-Ethyl substitution for χ-space control
Target binding and selectivity in research assays
Membrane-interaction SAR studies
Defined intermediate lipophilicity
Membrane association in model lipid systems

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